molecular formula C21H17F3N6O B10903765 N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B10903765
M. Wt: 426.4 g/mol
InChI Key: CJERKZJBXLPVGL-UHFFFAOYSA-N
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Description

N~10~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N10-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the construction of the quinazoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N~10~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~10~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N10-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~10~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17F3N6O

Molecular Weight

426.4 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C21H17F3N6O/c1-11-16(10-29(2)27-11)25-20(31)15-9-17-26-18-13-6-4-3-5-12(13)7-8-14(18)19(21(22,23)24)30(17)28-15/h3-6,9-10H,7-8H2,1-2H3,(H,25,31)

InChI Key

CJERKZJBXLPVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54)C

Origin of Product

United States

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